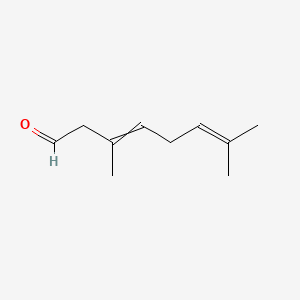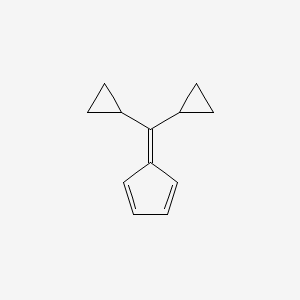![molecular formula C13H14BrN3O3 B13966942 Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate](/img/structure/B13966942.png)
Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate is a complex organic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, a bromine atom, and a methoxy group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the triazolopyridine core: This can be achieved through a microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Chemical Reactions Analysis
Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and cellular processes.
Material Science: The compound’s properties can be explored for applications in material science, such as the development of new materials with specific functionalities.
Pharmaceutical Research: It can be used as a lead compound for the synthesis of new pharmaceutical agents with potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of kinases or other enzymes by binding to their active sites, thereby modulating their function . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazolopyridine core and exhibit similar chemical properties and biological activities.
Bromo-substituted triazoles:
Methoxy-substituted heterocycles: The presence of a methoxy group can influence the compound’s chemical behavior and biological activity.
Properties
Molecular Formula |
C13H14BrN3O3 |
|---|---|
Molecular Weight |
340.17 g/mol |
IUPAC Name |
ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H14BrN3O3/c1-3-20-12(18)13(6-7-13)11-15-10-8(19-2)4-5-9(14)17(10)16-11/h4-5H,3,6-7H2,1-2H3 |
InChI Key |
XUAIZQPODMPBHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)C2=NN3C(=CC=C(C3=N2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


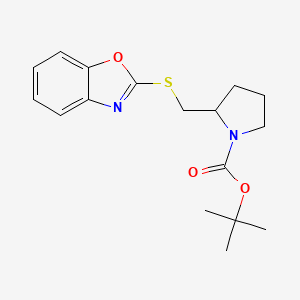


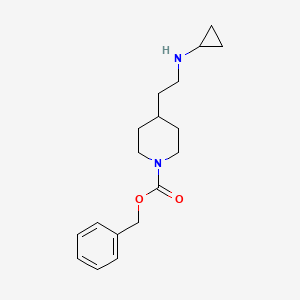
![6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13966879.png)
![2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B13966892.png)
![1-[3-(Diphenylphosphoryl)-3-phenylpropyl]piperidine](/img/structure/B13966897.png)
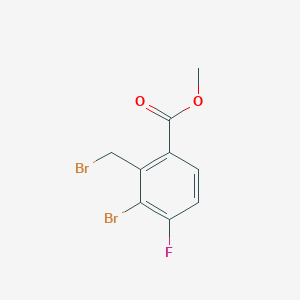
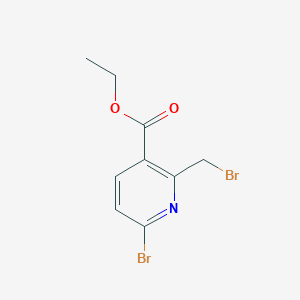
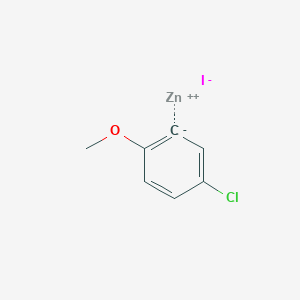
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13966917.png)
![3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13966924.png)
